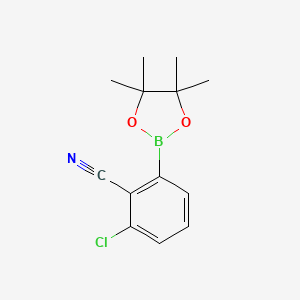

2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organoboron compounds containing multiple functional groups. The parent structure is benzonitrile, which serves as the foundation for systematic naming, with the nitrile functional group taking precedence in numbering the aromatic ring positions. The chlorine substituent occupies the 2-position relative to the nitrile group, while the tetramethyl-1,3,2-dioxaborolan-2-yl moiety is positioned at the 6-position, creating a 1,2,6-trisubstituted benzene ring system.

The pinacol boronate ester portion of the molecule, formally designated as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, represents a cyclic boronate ester where the boron atom is integrated into a six-membered ring containing two oxygen atoms and four methyl groups that provide both steric protection and electronic stabilization to the boron center. This structural arrangement is particularly significant because it influences the compound's reactivity patterns and stability characteristics under various reaction conditions.

Isomeric considerations for this compound are particularly important given the multiple substituent positions available on the benzene ring. The specific 2,6-disubstitution pattern creates a molecule with distinct electronic properties compared to other possible isomers such as 3-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile or 4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The 2,6-substitution pattern places the chlorine and boronate ester groups in ortho positions relative to each other, which can lead to significant steric interactions and electronic communication between these functional groups.

X-ray Crystallographic Analysis of Boronate Ester Configuration

Crystallographic analysis of boronate ester compounds similar to this compound reveals important structural features that influence their chemical behavior and physical properties. The tetramethyl-1,3,2-dioxaborolan ring system typically adopts a chair-like conformation that minimizes steric interactions between the four methyl groups while maintaining optimal orbital overlap between the boron atom and the oxygen atoms.

The boron atom in these structures typically exhibits trigonal planar geometry when considering only its three substituents: two oxygen atoms from the dioxaborolan ring and the carbon atom of the benzene ring. However, the incorporation of the boron atom into the six-membered ring introduces constraints that deviate from ideal trigonal planar geometry. Crystal structure determinations of related compounds have shown that the boron-oxygen bond lengths typically range from 1.36 to 1.38 Ångströms, while the boron-carbon bond to the aromatic ring is generally longer, typically around 1.55 to 1.58 Ångströms.

The dihedral angle between the benzene ring plane and the dioxaborolan ring plane is a critical structural parameter that influences the compound's electronic properties and reactivity. In most crystallographically characterized examples, this dihedral angle ranges from 15 to 45 degrees, depending on the specific substituents present on the benzene ring and the packing forces in the crystal lattice. The presence of the chlorine atom at the 2-position creates additional steric constraints that can influence this dihedral angle and, consequently, the degree of conjugation between the boron p-orbital and the aromatic π-system.

Spectroscopic Characterization (¹H/¹³C NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound, with characteristic signals that allow for unambiguous identification and purity assessment. The ¹H nuclear magnetic resonance spectrum typically exhibits several distinct regions that correspond to different proton environments within the molecule.

The aromatic proton signals appear in the region between 7.0 and 8.0 parts per million, with the specific chemical shifts influenced by the electron-withdrawing effects of both the nitrile group and the chlorine substituent. The proton adjacent to the chlorine atom typically appears as the most downfield signal due to the combined deshielding effects of the halogen and the aromatic ring current. The remaining aromatic protons appear as a complex multiplet pattern that reflects the asymmetric substitution pattern of the benzene ring.

The methyl groups of the pinacol boronate ester typically produce a characteristic singlet around 1.2 to 1.4 parts per million, integrating for twelve protons. This signal is often one of the most diagnostic features for identifying pinacol boronate esters, as the four equivalent methyl groups create a sharp, well-resolved peak that is easily distinguished from other aliphatic signals.

¹³C nuclear magnetic resonance spectroscopy provides complementary structural information, with the aromatic carbon atoms appearing in the 120-140 parts per million region. The nitrile carbon typically appears around 115-120 parts per million, while the quaternary carbon atoms of the pinacol ester appear around 80-85 parts per million. The methyl carbon atoms of the pinacol group typically resonate around 25 parts per million. Notably, the carbon atom directly bonded to boron is often not observed in routine ¹³C nuclear magnetic resonance spectra due to quadrupolar relaxation effects from the ¹¹B nucleus.

Infrared spectroscopy reveals characteristic absorption bands that provide information about the functional groups present in the molecule. The nitrile group typically produces a sharp, strong absorption around 2230-2240 wavenumbers, while the carbon-oxygen stretching vibrations of the boronate ester appear around 1300-1400 wavenumbers. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1600 wavenumber region.

Mass spectrometry analysis typically shows the molecular ion peak at mass-to-charge ratio 263, corresponding to the molecular formula C₁₃H₁₅BClNO₂. Fragmentation patterns often include loss of the pinacol group (molecular weight 84) to give a fragment at mass-to-charge ratio 179, corresponding to the chlorobenzonitrile portion of the molecule.

Computational Modeling of Molecular Geometry (DFT Studies)

Density functional theory calculations provide valuable insights into the electronic structure and geometric properties of this compound that complement experimental observations. These computational studies typically employ hybrid functionals such as B3LYP or M06-2X with basis sets of at least 6-31G(d) quality to achieve reliable geometric parameters and electronic properties.

Optimized geometries from density functional theory calculations reveal that the benzene ring maintains planarity, as expected for aromatic systems, while the pinacol boronate ester adopts a puckered conformation that minimizes steric interactions between the methyl groups. The calculated boron-carbon bond length to the aromatic ring typically falls in the range of 1.54-1.58 Ångströms, consistent with experimental crystallographic data for similar compounds.

Electronic structure analysis reveals important insights into the frontier molecular orbitals and charge distribution within the molecule. The highest occupied molecular orbital typically has significant density on the aromatic ring and the boron atom, reflecting the electron-donating character of the boronate ester group. Conversely, the lowest unoccupied molecular orbital often shows substantial density on the nitrile group and the carbon atoms adjacent to the chlorine substituent, consistent with the electron-withdrawing nature of these groups.

Natural bond orbital analysis provides quantitative information about the electronic interactions between different parts of the molecule. These calculations typically reveal significant hyperconjugative interactions between the boron p-orbital and the aromatic π-system, which contribute to the stabilization of the molecule and influence its reactivity patterns. The presence of the chlorine atom introduces additional electronic effects that can be quantified through analysis of atomic charges and bond orders derived from the computational results.

Vibrational frequency calculations not only confirm that the optimized geometry corresponds to a true minimum on the potential energy surface but also provide theoretical infrared spectra that can be compared with experimental measurements. These calculated frequencies typically show excellent agreement with experimental values when appropriate scaling factors are applied, providing validation for the computational methodology and confidence in other calculated properties.

Properties

IUPAC Name |

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAGXXNVDWQTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

- Catalyst and Ligand: An iridium complex such as [Ir(OMe)(COD)]2 combined with bipyridine or phenanthroline ligands is used as the catalyst system.

- Boron Source: Pinacolborane (HBPin) or bis(pinacolato)diboron (B2Pin2) serves as the boron reagent.

- Reaction Conditions: The reaction is typically conducted under an inert nitrogen atmosphere in a Schlenk flask, with heating at 80°C for several hours.

- Solvent: Common solvents include tetrahydrofuran (THF), toluene, or dichloromethane.

- Monitoring: Progress is monitored by TLC or GC-MS.

This approach enables direct borylation at the 6-position of 2-chlorobenzonitrile due to steric and electronic directing effects of the substituents.

Example Reaction Setup

| Component | Amount/Equivalents | Notes |

|---|---|---|

| 2-Chlorobenzonitrile | 1 equiv (e.g., 1 mmol) | Substrate |

| [Ir(OMe)(COD)]2 catalyst | 1 mol % | Catalytic amount |

| 4,4'-Di-tert-butyl-2,2'-bipyridine ligand | 2 mol % | Ligand |

| Pinacolborane (HBPin) | 1.5 equiv | Boron source |

| Solvent (THF or toluene) | Sufficient to dissolve | Inert atmosphere |

| Temperature | 80 °C | Heating in oil bath |

| Time | 12–24 hours | Reaction duration |

After completion, the reaction mixture is cooled, exposed to air, and purified by column chromatography to isolate the desired boronate ester product.

Cross-Coupling via Halogen-Metal Exchange and Borylation

An alternative method involves the preparation of an organometallic intermediate from a halogenated precursor, followed by quenching with a boron electrophile.

Synthetic Route

- Starting Material: 2-chloro-6-bromobenzonitrile or 2-chloro-6-iodobenzonitrile.

- Metalation: Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78°C) to form the aryllithium intermediate selectively at the halogen site.

- Borylation: Quenching the aryllithium intermediate with a boron electrophile such as trimethyl borate or pinacolborane to install the boronate ester group.

- Workup: Acidic or neutral aqueous workup followed by purification.

Reaction Conditions Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Metalation | n-BuLi, -78 °C, inert atmosphere | Formation of aryllithium |

| Borylation | Pinacolborane or B(OMe)3, low temp | Electrophilic quench |

| Workup | Acidic aqueous solution | Neutralization and extraction |

| Purification | Chromatography or recrystallization | Isolation of pure product |

This method demands careful temperature control and moisture exclusion to avoid side reactions and decomposition.

Comparative Analysis of Methods

| Feature | Iridium-Catalyzed C–H Borylation | Halogen-Metal Exchange + Borylation |

|---|---|---|

| Selectivity | High regioselectivity via directing effects | High regioselectivity via halogen position |

| Reaction Conditions | Mild to moderate temperature (80°C) | Low temperature (-78°C) required |

| Catalyst | Expensive iridium catalyst | No precious metal catalyst needed |

| Scalability | Amenable to continuous flow and scale-up | Sensitive to moisture, less scalable |

| Purification | Column chromatography | Column chromatography or recrystallization |

| Overall Yield | Moderate to high yields (50-80%) | Moderate yields, sensitive to conditions |

Research Findings and Data

Recent literature reports successful preparation of boronate esters analogous to 2-chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile using iridium-catalyzed C–H borylation with yields ranging from 50% to 70% under optimized conditions. The regioselectivity is influenced by the chloro and nitrile substituents directing the iridium catalyst to the ortho position.

In contrast, halogen-metal exchange methods provide high regioselectivity but require stringent low-temperature conditions and careful handling of organolithium reagents.

Summary Table of Preparation Methods

| Method | Catalyst/Reagent | Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Iridium-Catalyzed C–H Borylation | [Ir(OMe)(COD)]2 + bipyridine | 80 °C, inert atmosphere, 12-24 h | 50-70% | Mild conditions, regioselective | Expensive catalyst |

| Halogen-Metal Exchange + Borylation | n-BuLi, pinacolborane | -78 °C, inert atmosphere | 40-65% | High regioselectivity | Sensitive reagents, low temp |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, biaryl compounds are typically formed .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is in organic synthesis. This compound can act as a versatile building block for synthesizing more complex molecules. Its dioxaborolane moiety is particularly useful in cross-coupling reactions, such as:

- Suzuki Coupling Reactions : This compound can be used as a boronic acid equivalent in Suzuki reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Forms C-C bonds between aryl halides and boronic acids. |

Medicinal Chemistry

In medicinal chemistry, the compound's ability to modify biological activity makes it a candidate for drug development. The chlorobenzonitrile group can enhance the pharmacological properties of lead compounds.

- Potential Drug Development : Research indicates that derivatives of chlorobenzonitriles exhibit various biological activities, including anti-cancer and anti-inflammatory effects.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry : The compound can be utilized in the synthesis of functional polymers through radical polymerization methods.

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used to create polymers with specific functionalities for advanced materials. |

Case Study 1: Suzuki Coupling Efficiency

A study demonstrated the use of this compound in Suzuki coupling reactions. The results showed high yields of biaryl products under mild conditions, highlighting its efficiency as a coupling reagent.

Research into the biological activity of chlorobenzonitrile derivatives found that modifications at the nitrile position could enhance anti-cancer properties. This suggests that this compound could serve as a scaffold for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group and the dioxaborolane ring play crucial roles in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Molecular Formula: C₁₃H₁₆BNO₂

- Key Differences : The boronate ester is para to the nitrile group, lacking the chlorine substituent.

- Properties : Melting point (94–99°C), higher thermal stability compared to the target compound. Used in analogous cross-coupling reactions .

- Applications : Intermediate in drug discovery, particularly for biaryl nitrile derivatives .

b) 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

- Molecular Formula: C₁₀H₁₀BNO₂

- Key Differences : Utilizes a six-membered 1,3,2-dioxaborinane ring instead of the five-membered tetramethyl dioxaborolane.

- Properties : Lower molecular weight (179.0 g/mol) and altered solubility due to the propanediol-based boronate ester. Less steric hindrance may enhance reactivity in certain reactions .

c) tert-Butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

- Molecular Formula: C₁₆H₂₄BNO₄

- Key Differences : Pyridine ring replaces benzene, with a tert-butyl carbamate group.

- Applications : Used in synthesizing kinase inhibitors, demonstrating the versatility of boronate esters in heterocyclic systems .

Reactivity in Cross-Coupling Reactions

The target compound’s ortho-chloro and meta-boronate substitution pattern creates distinct electronic and steric effects:

- Electronic Effects : The nitrile group (strong electron-withdrawing) and chlorine (moderate electron-withdrawing) activate the boronate for transmetalation in Suzuki reactions, enabling coupling with aryl halides under mild conditions .

Biological Activity

2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, with the CAS number 1449475-29-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

- Molecular Formula : C13H15BClNO2

- Molecular Weight : 263.53 g/mol

- Structural Characteristics : The compound features a chloro substituent and a dioxaborolane moiety, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs may exhibit anticancer properties. The presence of the dioxaborolane group is often associated with enhanced interaction with biological targets involved in cancer progression.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, boron-containing compounds have shown promise in inhibiting proteasomes and other enzymes involved in tumor growth.

- Antimicrobial Properties : Some derivatives of benzonitrile compounds have demonstrated antimicrobial activity against various pathogens. The potential for this compound to exhibit similar effects warrants further investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Potential inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Inhibition of metabolic enzymes | |

| Antimicrobial | Activity against bacterial strains |

Case Study: Anticancer Screening

A study conducted on structurally related compounds indicated that modifications in the dioxaborolane structure could significantly enhance anticancer activity. For example, derivatives with varied substituents were screened against human cancer cell lines, showing promising results with IC50 values in the micromolar range.

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The boron atom may facilitate interactions with nucleophilic sites in proteins or nucleic acids.

- The chloro substituent may influence the compound's lipophilicity and cellular uptake.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

- Methodology : The compound is typically synthesized via Miyaura borylation. A halogenated precursor (e.g., 2-chloro-6-bromobenzonitrile) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .

- Purification : Crude product is purified via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from methanol/water mixtures .

- Key Data :

| Reaction Yield | Purity (HPLC) | Solubility (Common Solvents) |

|---|---|---|

| 65–85% | ≥95% | DMSO, THF, EtOAc |

Q. How is the compound characterized structurally?

- Techniques :

- X-ray crystallography : Resolves boronate ester geometry and confirms regiochemistry .

- NMR : <sup>11</sup>B NMR (~30 ppm for boronate esters); <sup>13</sup>C NMR distinguishes nitrile (C≡N, ~115 ppm) and aromatic protons .

- Challenges : Boron signal broadening in <sup>11</sup>B NMR requires high-field instruments for resolution .

Q. What are its common applications in organic synthesis?

- Suzuki-Miyaura Cross-Coupling : Acts as an arylboron partner for C–C bond formation with aryl/heteroaryl halides. Optimized conditions: Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ or Cs₂CO₃ as base, in toluene/water (3:1) at 80°C .

- Limitations : Steric hindrance from the tetramethyl dioxaborolane group may reduce reactivity with bulky substrates .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

- Steric Effects : The tetramethyl dioxaborolane group creates steric bulk, slowing transmetallation steps. This is mitigated by using electron-rich Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .

- Electronic Effects : The electron-withdrawing nitrile group activates the boronated aromatic ring, enhancing oxidative addition but potentially increasing side reactions (e.g., protodeboronation in acidic conditions) .

Q. What strategies optimize reaction yields in challenging couplings (e.g., with ortho-substituted aryl halides)?

- Catalyst Screening : Bulky ligands (e.g., XPhos) improve stability of Pd intermediates.

- Solvent Optimization : Mixed solvents (THF/H₂O) enhance solubility of inorganic bases.

- Additives : Addition of LiCl (1–2 equiv.) accelerates transmetallation .

- Case Study : Coupling with 2-bromopyridine achieved 72% yield using Pd(dba)₂/XPhos in dioxane/H₂O at 90°C .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Data :

| Condition | Degradation Over 6 Months |

|---|---|

| 4°C (dry argon) | <5% |

| RT (ambient light) | 15–20% |

- Recommendations : Store at –20°C under inert gas; avoid prolonged exposure to moisture or acidic vapors .

Q. Are there non-Suzuki applications in materials science or medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.